molecular formula C19H39N3O4 B15300770 tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate

tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate

Cat. No.: B15300770
M. Wt: 373.5 g/mol
InChI Key: MOUPECJLEZQJTP-UHFFFAOYSA-N
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Description

tert-Butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound is characterized by the presence of tert-butyl groups and a carbamate functional group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate typically involves the reaction of tert-butyl carbamate with appropriate amines and protecting groups. One common method involves the use of Boc (tert-butoxycarbonyl) protection for the amine groups. The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amines and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate is used as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it a valuable building block in organic synthesis .

Biology and Medicine

In biology and medicine, this compound is used in the synthesis of peptides and other biologically active molecules. The Boc protecting group is commonly used in peptide synthesis to protect amine groups during the reaction .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate involves its ability to undergo deprotection and substitution reactions. The Boc protecting group can be removed under acidic conditions, revealing the free amine groups that can participate in further chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate is unique due to its multiple tert-butyl and Boc-protected amine groups, making it a versatile intermediate in complex organic synthesis. Its ability to undergo multiple types of reactions and its stability under various conditions make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C19H39N3O4

Molecular Weight

373.5 g/mol

IUPAC Name

tert-butyl N-[4-[methyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]amino]butyl]carbamate

InChI

InChI=1S/C19H39N3O4/c1-18(2,3)25-16(23)20-12-8-10-14-22(7)15-11-9-13-21-17(24)26-19(4,5)6/h8-15H2,1-7H3,(H,20,23)(H,21,24)

InChI Key

MOUPECJLEZQJTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN(C)CCCCNC(=O)OC(C)(C)C

Origin of Product

United States

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